Lipophilicity (XLogP3) Differentiates 3,5,7-Isomer from 3,4,7-Isomer, Influencing Membrane Permeability and Bioavailability Predictions
The 3,5,7-trimethyl isomer exhibits a higher computed lipophilicity (XLogP3 = 3.3) compared to the 3,4,7-trimethyl isomer (LogP = 3.05620) [1] [2]. This difference of approximately 0.24 log units translates to a roughly 1.7-fold increase in predicted octanol-water partition coefficient, a key parameter in drug design for optimizing membrane permeability and oral absorption.
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 53715-96-1): LogP = 3.05620 |
| Quantified Difference | ΔLogP ≈ 0.24 (Target is more lipophilic) |
| Conditions | Computed property from database entries (Kuujia for target, Chemsrc for comparator) |
Why This Matters
This quantifiable difference in lipophilicity may result in meaningfully different cellular permeability and oral bioavailability for derived compounds, making the 3,5,7-isomer a preferred starting point for programs targeting intracellular or CNS-active agents.
- [1] Kuujia. 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid. CAS: 1019117-58-8. Accessed 2026. View Source
- [2] ChemSrc. 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid. CAS: 53715-96-1. Accessed 2026. View Source
